4-Methoxy-1-indanone

Description

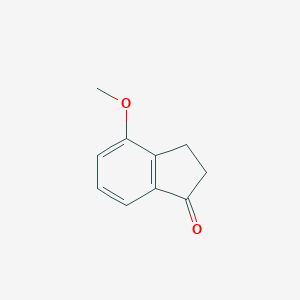

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSYELHQDGJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404125 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13336-31-7 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1-indanone (CAS: 13336-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-indanone is a synthetically versatile, benzo-fused ketone that serves as a crucial intermediate in the preparation of a wide array of more complex molecules. Its indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential anti-inflammatory, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and known applications of this compound.

Physicochemical Properties

This compound is an off-white to light yellow crystalline solid. It is generally insoluble in water but exhibits solubility in organic solvents such as ethanol, chloroform, and dichloromethane. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13336-31-7 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Melting Point | 105-107 °C (decomposes) | |

| Boiling Point | 115-120 °C at 0.5 mmHg | |

| Appearance | Off-white to light yellow solid |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common and effective laboratory-scale preparation involves the methylation of 4-hydroxy-1-indanone.

Experimental Protocol: Synthesis from 4-Hydroxy-1-indanone

This protocol details the synthesis of this compound via the methylation of 4-hydroxy-1-indanone using iodomethane.

Materials:

-

4-Hydroxy-1-indanone

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

To this solution, add potassium carbonate (a suitable excess, e.g., 3-4 equivalents).

-

Add iodomethane (a suitable excess, e.g., 2-3 equivalents) to the stirring suspension.

-

Heat the reaction mixture to 50 °C and maintain stirring for approximately 3 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 1N hydrochloric acid.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

A reported synthesis using this method with 125 mg of 4-hydroxy-1-indanone yielded 131 mg (96% yield) of this compound as a clear oil which presumably solidifies on standing.

Synthesis Workflow

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the five-membered ring, and the methoxy group protons.

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.2-7.6 (m, 3H) | Aromatic protons |

| ~3.9 (s, 3H) | -OCH₃ |

| ~3.0-3.2 (t, 2H) | -CH₂- |

| ~2.6-2.8 (t, 2H) | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the ketone carbonyl group.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch |

| ~1715-1690 | C=O Stretch (Ketone) |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250-1020 | C-O Stretch (Aryl ether) |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| 162 | [M]⁺ |

| 134 | [M-CO]⁺ |

| 133 | [M-CHO]⁺ |

| 119 | [M-CO-CH₃]⁺ |

General Characterization Workflow

Biological Activity and Applications

While there is limited publicly available data on the specific biological activity of this compound itself, the indanone scaffold is of significant interest in drug discovery. Derivatives of this compound are explored for various therapeutic applications.

-

As a Synthetic Intermediate: The primary application of this compound is as a building block in organic synthesis. It is used in the preparation of:

-

Isomeric mixtures of oximes.

-

Benzo-fused indolizidines.

-

Nitrated derivatives such as 4-methoxy-5-nitro-1-indanone.

-

More complex quinoline derivatives with potential biological activity.

-

-

In Medicinal Chemistry Research: The indanone core, with various substitutions, is a common feature in molecules designed to target a range of biological pathways. For instance, a highly substituted indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, has been shown to inhibit tubulin polymerization with an IC₅₀ of 1.88 µM and exhibits in vivo anticancer activity. This highlights the potential of the indanone scaffold in the development of novel therapeutic agents.

Safety Information

There is limited toxicological data available for this compound. It is presumed to be an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. In case of dust formation, a suitable respirator should be used.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the handling area.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its indanone core make it an important starting material for the development of novel compounds with potential therapeutic properties. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in their scientific endeavors. Further investigation into the direct biological activities of this compound and the development of new synthetic methodologies will continue to be areas of active research.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-1-indanone (CAS No: 13336-31-7), a key intermediate in organic synthesis and drug discovery.[] This document outlines its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its role as a versatile chemical building block.

Core Physicochemical Data

This compound is a benzo-fused ketone derivative whose synthesis and properties are well-documented.[2] It presents as an off-white to light yellow crystalline solid.[2][3] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |

| Molecular Weight | 162.19 g/mol | [2][5] |

| Melting Point | 105-107 °C (decomposes) | [2][4][6] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [2][4][6] |

| Density | ~1.028 g/cm³ (estimate) | [2][3] |

| Flash Point | 145.4 °C | [3][4] |

| Refractive Index | ~1.564 - 1.600 (estimate) | [2][4] |

| Appearance | Off-white to light yellow solid/crystal powder | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [3] |

| Storage | Sealed in a dry environment at room temperature. | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

A common method for the synthesis of this compound is through the methylation of 4-hydroxy-1-indanone.[2]

Materials:

-

4-hydroxy-1-indanone

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 4-hydroxy-1-indanone in N,N-dimethylformamide (DMF).

-

Add potassium carbonate to the mixture.

-

While stirring, add iodomethane to the reaction mixture.

-

Heat the mixture to 50 °C and maintain stirring for approximately 3 hours.

-

After the reaction is complete, pour the mixture into a solution of 1N hydrochloric acid.

-

Extract the aqueous mixture with ether multiple times.

-

Combine the organic layers and dry them using anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate to yield this compound.[2]

The structural confirmation of this compound is typically achieved through various spectroscopic methods. While specific spectra for this compound require direct experimental acquisition, generalized protocols based on standard practices for similar compounds like 4-Methyl-1-indanone are provided below.[7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer.[7] Spectral data for this compound is available for reference.[8]

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with potassium bromide and pressing it into a disk. Alternatively, a thin film can be prepared on a salt plate.[7] The spectrum is expected to show a strong absorption band for the carbonyl (C=O) group.

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol: Mass spectrometry will reveal a molecular ion peak [M]⁺ corresponding to the molecular weight of 162.19.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[7]

Applications in Synthesis and Research

This compound is a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic benefits.[3] Its structure serves as a reactive scaffold that can be modified to produce a variety of derivatives.

Key Synthetic Applications:

-

It is used as a starting material for the synthesis of benzo-fused indolizidines.[9][10]

-

It can undergo nitration to produce 4-methoxy-5-nitro-1-indanone.[9][10]

-

It is a reactant in the synthesis of certain quinoline derivatives with biological activity.[9][10]

-

It is used in studies of biocatalyzed oxidation reactions to understand the effect of substituents on benzo-fused ketones.[2][10]

-

The broader class of 1-indanones has shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[11]

References

- 2. This compound CAS#: 13336-31-7 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(13336-31-7) 1H NMR spectrum [chemicalbook.com]

- 9. 4-甲氧基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 99 13336-31-7 [sigmaaldrich.com]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Overview of 4-Methoxy-1-indanone

This guide provides essential physicochemical properties of 4-Methoxy-1-indanone, a compound of interest for researchers and professionals in drug development and organic synthesis.

Core Molecular Data

This compound is an organic compound with the empirical formula C10H10O2.[1] Its molecular structure consists of a methoxy group attached to an indanone framework. The compound is also known by other names including 4-methoxyindan-1-one and 2,3-dihydro-4-methoxy-1H-inden-1-one.[2]

The key quantitative data for this compound are summarized in the table below for ease of reference. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C10H10O2 | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| CAS Number | 13336-31-7 | [1] |

| Melting Point | 105-107 °C (decomposes) | [2][3][4] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

Experimental Protocols

While detailed experimental protocols for the synthesis or use of this compound are extensive and application-specific, a general preparative method involves the reaction of p-methoxyanisole with acetic anhydride under alkaline conditions.[2] It is utilized in various synthetic procedures, such as in the creation of isomeric oximes, benzo-fused indolizidines, and in nitration reactions to produce 4-methoxy-5-nitro-1-indanone.

Logical Workflow for Compound Identification

The process of identifying and characterizing a chemical compound like this compound follows a logical progression. The diagram below illustrates a typical workflow from initial synthesis to final characterization.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

Solubility of 4-Methoxy-1-indanone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from a closely related analogue, 5,6-Dimethoxy-1-indanone, to provide valuable insights and a framework for solubility assessment. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers in generating precise data for their specific applications.

Introduction to this compound and its Solubility

This compound is a crystalline solid that is almost insoluble in water but exhibits solubility in various organic solvents, including ethanol, chloroform, and dichloromethane[1]. Understanding its solubility profile is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. The solubility of a compound is influenced by factors such as the chemical structure of both the solute and the solvent, temperature, and pressure.

Quantitative Solubility Data (Analogue-Based)

The order of solubility for 5,6-Dimethoxy-1-indanone in the studied solvents was determined to be: 2-butanone > acetone > ethyl acetate > n-propyl acetate > isopropyl acetate > butyl acetate > n-amyl alcohol > isobutyl alcohol > sec-butanol > n-butanol > methanol > n-propanol > ethanol > isopropyl alcohol[2]. This trend provides a useful starting point for solvent selection for this compound.

Table 1: Illustrative Solubility of 5,6-Dimethoxy-1-indanone in Various Organic Solvents

| Solvent | Molar Fraction (x1) at 298.15 K (25 °C) | Molar Fraction (x1) at 313.15 K (40 °C) |

| Methanol | Data not available in abstract | Data not available in abstract |

| Ethanol | Data not available in abstract | Data not available in abstract |

| n-Propanol | Data not available in abstract | Data not available in abstract |

| Isopropyl alcohol | Data not available in abstract | Data not available in abstract |

| n-Butanol | Data not available in abstract | Data not available in abstract |

| Isobutyl alcohol | Data not available in abstract | Data not available in abstract |

| sec-Butanol | Data not available in abstract | Data not available in abstract |

| n-Amyl alcohol | Data not available in abstract | Data not available in abstract |

| Methyl acetate | Data not available in abstract | Data not available in abstract |

| Ethyl acetate | Data not available in abstract | Data not available in abstract |

| n-Propyl acetate | Data not available in abstract | Data not available in abstract |

| Isopropyl acetate | Data not available in abstract | Data not available in abstract |

| Butyl acetate | Data not available in abstract | Data not available in abstract |

| Acetone | Data not available in abstract | Data not available in abstract |

| 2-Butanone | Data not available in abstract | Data not available in abstract |

Note: The full text of the cited study was not accessible to populate the table with specific molar fraction values. Researchers are encouraged to consult the original publication for detailed quantitative data.

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data for this compound, two robust experimental protocols are detailed below: the gravimetric method and a UV-Vis spectroscopic method.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, chloroform, dichloromethane, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a robust framework for researchers. By utilizing analogue data for initial solvent screening and employing the detailed experimental protocols provided, scientists and drug development professionals can confidently and accurately determine the solubility of this compound in a variety of organic solvents. This information is paramount for optimizing synthetic procedures, purification processes, and the development of effective pharmaceutical formulations.

References

Technical Guide: Physicochemical Properties of 4-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-1-indanone (CAS No: 13336-31-7), a key intermediate in organic synthesis and pharmaceutical research. The document details its core physical properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures. This compound serves as a versatile building block for a range of complex molecules and bioactive compounds.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. These values are summarized below.

| Property | Value | Conditions |

| Melting Point | 105-107 °C | (with decomposition) |

| 80-84 °C | [1] | |

| Boiling Point | 115-120 °C | at 0.5 mmHg |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol |

Note: The discrepancy in the reported melting points may be due to different polymorphic forms or purity levels of the analyzed samples. The 105-107 °C range is more frequently cited in technical data sheets.

Experimental Protocols

The determination of melting and boiling points is fundamental for characterizing a solid organic compound. The protocols described here are standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range.[2] Impurities typically cause a depression and broadening of the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.[4]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 cm.[4][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4] The thermometer is positioned so its bulb is level with the sample.

-

Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting temperature.[3]

-

Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to a slow rate of approximately 2 °C per minute.[3]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Vacuum Distillation / Capillary Method)

Since this compound has a high boiling point at atmospheric pressure and may decompose, its boiling point is determined under reduced pressure (vacuum).[6]

Apparatus:

-

Short-path distillation apparatus or a setup for micro boiling point determination

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum pump and pressure gauge

-

Fusion tube and capillary tube (for micro method)

Procedure (Micro Method):

-

Sample Preparation: A few drops of this compound are placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.[6][7]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube or aluminum block).[7] The entire system is connected to a vacuum source with a manometer to monitor the pressure.

-

Heating and Observation: The apparatus is heated slowly and uniformly.[6] As the temperature rises, air trapped in the capillary tube will be expelled as a stream of bubbles.

-

Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool and will be drawn up into the capillary tube once the vapor pressure inside the capillary equals the external pressure of the system. The temperature at which the liquid enters the capillary tube is the boiling point of the substance at that specific pressure.[6] This process should be repeated to ensure accuracy.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Caption: Experimental workflow for determining melting and boiling points.

References

Spectroscopic Profile of 4-Methoxy-1-indanone: A Comprehensive Technical Guide

For Immediate Release

A Detailed Spectroscopic Analysis of 4-Methoxy-1-indanone for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 13336-31-7), a key intermediate in organic synthesis. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 13336-31-7 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here is based on typical values for similar structures and known chemical shift predictions.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 3H | Aromatic protons (H5, H6, H7) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.0 | t | 2H | Methylene protons (H2) |

| ~2.7 | t | 2H | Methylene protons (H3) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C1 (Carbonyl) |

| ~158 | C4 (Aromatic, attached to -OCH₃) |

| ~145 | C7a (Aromatic) |

| ~135 | C3a (Aromatic) |

| ~128 | C6 (Aromatic) |

| ~120 | C5 (Aromatic) |

| ~110 | C7 (Aromatic) |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~36 | C2 (Methylene) |

| ~25 | C3 (Methylene) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1700 | Strong | C=O (Ketone) |

| ~3000-2850 | Medium | C-H (Aliphatic) |

| ~3100-3000 | Medium | C-H (Aromatic) |

| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) |

| ~1260 | Strong | C-O (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. A mass spectral analysis has shown a protonated molecular ion [MH]⁺ at m/z 163, which is consistent with the molecular weight of 162.19 g/mol .

| m/z | Interpretation |

| 162 | Molecular Ion [M]⁺ |

| 134 | [M - CO]⁺ |

| 119 | [M - CO - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4-Methoxy-1-indanone Derivatives

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a methoxy group, specifically at the 4-position, significantly influences the pharmacological properties of these derivatives, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.

The this compound core provides a versatile scaffold that can be modified to yield a wide array of derivatives. These derivatives have demonstrated significant potential across several therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3]

Key Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological activities. The substitution pattern on the indanone core and associated phenyl rings dictates the specific activity and potency.

Neurological Conditions: Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, which are promising targets for the non-dopaminergic treatment of Parkinson's disease.[4] A comparative study highlighted that a 4-methoxy substitution on ring A of the indanone scaffold is favored over a 4-hydroxy substitution, leading to a significant increase in binding affinity for both A1 and A2A receptors.[4]

| Compound | Ring A Substitution | Ring B Substitution | A1 Ki (rat) (nM) | A2A Ki (rat) (nM) | Reference |

| 1a | C4-OH | - | 435 | 903 | [4] |

| 2c | C4-OCH3 | 3'-OH | 41 | 97 | [4] |

| 2e | C4-OCH3 | 3',4'-diOH | 42 | 78 | [4] |

Table 1: Comparative adenosine receptor binding affinities of hydroxy vs. methoxy-substituted 2-benzylidene-1-indanone derivatives.

Anti-Alzheimer's Disease Activity

Certain indanone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease.[5][6][7] These compounds exhibit potent inhibition of acetylcholinesterase (AChE) and can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[5][7]

| Compound | Target | IC50 (nM) | Aβ Aggregation Inhibition (%) | Reference |

| 9 | AChE | 14.8 | 85.5 | [5] |

| 14 | AChE | 18.6 | 83.8 | [5] |

Table 2: Anti-Alzheimer's disease activity of select indanone derivatives.

Anti-Inflammatory Activity

Arylidene indanone derivatives have shown potent anti-inflammatory activity. One such compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), demonstrated significant inhibition of pro-inflammatory cytokine release by modulating the NF-κB and Nrf2 signaling pathways.[3][8]

| Compound | Assay Target | System | IC50 (nM) | Reference |

| IPX-18 | TNF-α Inhibition | Human Whole Blood (HWB) | 298.8 | [3] |

| IPX-18 | TNF-α Inhibition | PBMCs | 96.29 | [3] |

| IPX-18 | IFN-γ Inhibition | Human Whole Blood (HWB) | 217.6 | [3] |

| IPX-18 | IFN-γ Inhibition | PBMCs | 103.7 | [3] |

Table 3: Anti-inflammatory activity of the indanone derivative IPX-18.

Anticancer Activity

Indanone derivatives have also been explored as anticancer agents, with some exhibiting antitubulin activity.[9] A gallic acid-based indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanone, showed significant cytotoxicity against the MCF-7 human breast cancer cell line and inhibited tumor growth in vivo.[9]

| Compound | Cell Line | IC50 (µM) | In Vivo Tumor Growth Inhibition | Reference |

| Indanone 1 | MCF-7 | 2.2 | 54.3% at 50 mg/kg | [9] |

Table 4: Anticancer activity of a gallic acid-based indanone derivative.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various cellular signaling pathways. A key mechanism in their anti-inflammatory action involves the dual regulation of NF-κB and Nrf2.

Anti-inflammatory Signaling Pathway

NF-κB and Nrf2 signaling pathway modulation by indanone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound derivatives. Below are summaries of key experimental protocols cited in the literature.

General Synthesis Workflow

The synthesis of biologically active 1-indanone derivatives often follows a multi-step process starting from readily available materials.[2][7][9] A common route involves a cyclization reaction to form the core indanone structure.

Generalized workflow for the synthesis of 1-indanone derivatives.

Anticholinesterase Activity Assay (Ellman's Method)

This assay is used to quantify the acetylcholinesterase (AChE) inhibitory activity of the synthesized compounds, relevant for Alzheimer's disease research.[5]

-

Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), AChE enzyme solution, and phosphate buffer (pH 8.0).

-

Procedure :

-

In a 96-well plate, add buffer, the test compound (at various concentrations), and the AChE enzyme solution.

-

Incubate the mixture for 15 minutes at 37 °C.

-

Initiate the reaction by adding solutions of DTNB and ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the absorbance of the yellow product continuously at 412 nm using a microplate reader.

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anticancer Activity Assay (Ehrlich Ascites Carcinoma Model)

This protocol assesses the in vivo efficacy of indanone derivatives against a murine tumor model.[9]

-

Animal Model : Swiss albino mice.

-

Tumor Inoculation : Inject Ehrlich Ascites Carcinoma (EAC) cells (2 x 10^6 cells/mouse) intraperitoneally into the mice.

-

Treatment :

-

After 24 hours of tumor inoculation, divide the mice into groups (e.g., control, standard drug, test compound at different doses).

-

Administer the test compound or vehicle intraperitoneally for a specified number of consecutive days (e.g., 9 days).

-

-

Evaluation :

-

On day 10, sacrifice the mice and harvest the ascitic fluid from the peritoneal cavity.

-

Measure the total volume of the ascitic fluid and count the number of viable tumor cells.

-

-

Data Analysis : Calculate the percentage of tumor growth inhibition by comparing the cell counts in the treated groups to the control group.

Anti-inflammatory Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.[3]

-

Cell Culture : Use human peripheral blood mononuclear cells (PBMCs) or a cell line like RBL-2H3.

-

Procedure :

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test indanone derivative for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 24 hours).

-

-

Cytokine Measurement :

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis : Determine the IC50 value for the inhibition of each cytokine by plotting the cytokine concentration against the test compound concentration.

Conclusion

This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, while their demonstrated efficacy in preclinical models for neurological disorders, cancer, and inflammation underscores their therapeutic potential. The ability of these compounds to modulate key signaling pathways, such as the NF-κB/Nrf2 axis, provides a mechanistic basis for their anti-inflammatory effects. Further research focusing on lead optimization, pharmacokinetic profiling, and target validation will be critical in translating these versatile scaffolds into clinically successful therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. staff.cimap.res.in [staff.cimap.res.in]

4-Methoxy-1-indanone: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Benzo-Fused Ketone Core for Drug Discovery and Development

Introduction

4-Methoxy-1-indanone is a versatile benzo-fused ketone that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its rigid, bicyclic structure and functional group handles make it an attractive scaffold for the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a detailed overview of this compound, encompassing its synthesis, chemical properties, spectroscopic data, and key applications in medicinal chemistry, with a focus on its role as a precursor to bioactive molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research. The following tables summarize its key physicochemical parameters and detailed spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13336-31-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 105-107 °C (decomposes) | [1] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [1] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane; sparingly soluble in water. |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (t, J=8.0 Hz, 1H, Ar-H), 7.01 (d, J=8.0 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.05 (t, J=6.0 Hz, 2H, -CH₂-), 2.68 (t, J=6.0 Hz, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 205.0 (C=O), 157.5 (Ar-C), 144.5 (Ar-C), 134.5 (Ar-C), 121.0 (Ar-C), 116.0 (Ar-C), 110.0 (Ar-C), 55.5 (-OCH₃), 36.5 (-CH₂-), 25.0 (-CH₂-) |

| FT-IR (KBr) | ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1260 (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 162 ([M]⁺), 134, 119, 91 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA).

Experimental Protocol: Polyphosphoric Acid-Mediated Cyclization

Objective: To synthesize this compound via the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, polyphosphoric acid (a weight approximately 10 times that of the starting carboxylic acid) is heated to 80-90 °C.

-

3-(3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to the hot, stirring PPA.

-

The reaction mixture is stirred vigorously at 90-100 °C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hot reaction mixture is carefully poured onto a generous amount of crushed ice with stirring.

-

The resulting mixture is allowed to warm to room temperature and then extracted three times with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a pale yellow solid.

Expected Yield: 75-85%

Applications in Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its ketone functionality and aromatic ring can be readily modified to introduce diverse pharmacophores.

Synthesis of this compound Oxime

The conversion of the ketone to an oxime is a common transformation that introduces a nitrogen atom, opening up further synthetic possibilities.

Objective: To synthesize this compound oxime.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.5-2.0 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-3 hours. The reaction progress is monitored by TLC.

-

After completion, the ethanol is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with 1 M HCl (if pyridine was used), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[2]

Expected Yield: >90%

Precursor to Bioactive Molecules

This compound has been utilized as a key starting material in the synthesis of several classes of biologically active compounds.

-

Gephyrotoxin Analogs: This indanone has been employed in the formal synthesis of gephyrotoxin, a neurotoxic alkaloid. The synthesis involves a multi-step sequence where the indanone core is elaborated to construct the complex tricyclic structure of the natural product.[3]

-

TRPV1 Antagonists: Derivatives of this compound have been investigated as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[4][5] The indanone scaffold serves as a rigid core to which various substituents can be attached to optimize binding to the receptor.

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. The indanone core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Derivatives of 1-indanones have been reported to exhibit a wide range of pharmacological effects, including:

-

Anti-inflammatory activity

-

Anticancer properties

-

Antiviral effects

-

Neuroprotective effects , particularly in the context of Alzheimer's disease research.

The specific signaling pathways modulated by this compound derivatives are diverse and depend on the overall structure of the final molecule. For instance, in the context of TRPV1 antagonism, these compounds would modulate the influx of cations (primarily Ca²⁺ and Na⁺) through the TRPV1 ion channel, which is a key event in pain signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules with significant biological potential. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers aiming to leverage the unique chemical attributes of this important benzo-fused ketone in their drug discovery and development endeavors.

References

- 1. This compound 99 13336-31-7 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Gephyrotoxin Formal Synthesis: Introduction [ch.ic.ac.uk]

- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of 4-Methoxy-1-indanone: A Technical Guide for Drug Discovery

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

Abstract

4-Methoxy-1-indanone, a readily accessible synthetic building block, has emerged as a privileged scaffold in the development of novel therapeutic agents. Its unique structural features allow for facile derivatization, leading to a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, with a focus on their potential in treating Alzheimer's disease, inflammation, cancer, and bacterial infections. Detailed experimental protocols for key biological assays, quantitative data on compound activity, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.

Introduction

The indanone core is a prominent motif in numerous biologically active molecules and natural products. Among its various substituted analogs, this compound has garnered considerable attention as a starting material for the synthesis of compounds with a wide spectrum of pharmacological effects. Its methoxy group at the 4-position influences the electronic properties of the aromatic ring and provides a handle for further structural modifications, making it an attractive starting point for medicinal chemistry campaigns. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, highlighting their promise in addressing unmet medical needs.

Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections summarize the key findings and quantitative data for each application.

Alzheimer's Disease

A significant body of research has focused on the development of this compound derivatives as multi-target agents for the treatment of Alzheimer's disease (AD). The primary strategies involve the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and the prevention of amyloid-beta (Aβ) peptide aggregation, two key pathological hallmarks of AD.

| Compound ID | Target | IC50 / Inhibition % | Reference |

| Series D (D28-D30, D37-D39) | AChE | Effective Inhibition | [1] |

| Series D (D28-D30, D37-D39) | BChE | Effective Inhibition | [1] |

| Series D (D28-D30, D37-D39) | MAO-B | Effective Inhibition | [1] |

| Series D (D28-D30, D37-D39) | Aβ Aggregation | Significant Inhibition | [1] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Target | IC50 / Inhibition % | Cell Line | Reference |

| Indanone Derivative | Heat-induced hemolysis | IC50 = 54.69 µM | Human Red Blood Cells | [2] |

| IPX-18 | TNF-α release | IC50 = 298.8 nM | Human Whole Blood | [3] |

| IPX-18 | TNF-α release | IC50 = 96.29 nM | PBMCs | [3] |

| IPX-18 | IFN-γ release | IC50 = 217.6 nM | Human Whole Blood | [3] |

| IPX-18 | IFN-γ release | IC50 = 103.7 nM | PBMCs | [3] |

Anticancer Activity

The anticancer potential of indanone-based compounds has been an active area of research. Certain derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms of action that include cell cycle arrest and induction of apoptosis.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (colorectal) | 0.41 ± 0.19 | [4] |

| ITH-6 | COLO 205 (colorectal) | 6.85 ± 1.44 | [4] |

| ITH-6 | KM 12 (colorectal) | 0.44 | [5] |

| Indanone derivative (1) | MCF-7 (breast) | 2.2 | [6] |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Some this compound derivatives have been screened for their antibacterial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one 8 | S. aureus | 0.20 - 0.30 | [7] |

| Benzothiazolylthiazolidin-4-one 8 | L. monocytogenes | 0.20 - 0.30 | [7] |

| Benzothiazolylthiazolidin-4-one 8 | E. coli | 0.20 - 0.30 | [7] |

| Benzothiazolylthiazolidin-4-one 8 | S. typhimurium | 0.20 - 0.30 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to screen for their inhibitors.[4][8][9]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (derivatives of this compound)

-

96-well microplate and reader

Procedure:

-

Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add 20 µL of the enzyme solution to wells containing 140 µL of phosphate buffer and 20 µL of the test compound solution at various concentrations.

-

For the control (100% activity), add 20 µL of buffer instead of the test compound. For the blank, add 160 µL of buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) and 20 µL of the DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Method)

This fluorescence-based assay is used to monitor the kinetics of Aβ fibril formation and to screen for inhibitors of this process.[10][11]

Materials:

-

Amyloid-beta (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Test compounds

-

96-well black, clear-bottom microplate and fluorescence reader

Procedure:

-

Prepare a stock solution of Aβ(1-42) in DMSO and dilute to the working concentration in PBS.

-

Prepare a stock solution of ThT in PBS.

-

Prepare serial dilutions of the test compounds in PBS.

-

In a 96-well plate, add 50 µL of the Aβ(1-42) solution, 25 µL of the test compound dilution, and 25 µL of the ThT solution to the test wells.

-

For the positive control, add 25 µL of PBS instead of the test compound. For the negative control, add 50 µL of PBS instead of Aβ(1-42).

-

Incubate the plate at 37°C, with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the test wells with that of the positive control.

Anti-inflammatory Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[12][13][14]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

The percentage of inhibition of cytokine release is calculated by comparing the cytokine concentrations in the treated wells with those in the LPS-stimulated control wells.

Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and optimization. Several studies have pointed to the modulation of key signaling pathways, including NF-κB and Nrf2, particularly in the context of anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[3][15] Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some indanone derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16][17] Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that defend against oxidative stress, a key contributor to various diseases. Some compounds derived from indanone have been found to activate this protective pathway.

Conclusion and Future Directions

This compound has proven to be a remarkably versatile and valuable starting material for the discovery of new therapeutic agents. The derivatives synthesized from this scaffold have demonstrated promising activities in preclinical models of Alzheimer's disease, inflammation, cancer, and bacterial infections. The availability of robust synthetic routes and a growing understanding of their mechanisms of action provide a solid foundation for further drug development efforts.

Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies. In vivo efficacy and safety studies will be critical to validate the therapeutic potential of the most promising candidates. Furthermore, a deeper exploration of the signaling pathways modulated by these derivatives will not only enhance our understanding of their biological effects but also aid in the identification of novel therapeutic targets. The continued investigation of this compound and its derivatives holds great promise for the development of next-generation therapies for a range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 4-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Methoxy-1-indanone (CAS No. 13336-31-7). It also includes detailed experimental protocols for its common laboratory applications and an overview of the potential biological signaling pathways that may be modulated by indanone derivatives, based on current scientific literature.

Chemical and Physical Properties

This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, particularly in the field of pharmaceutical research.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13336-31-7 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 105-107 °C (decomposes) | [1] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [1][4] |

| Storage Class | 11 - Combustible Solids | [1] |

| GHS Pictograms | [3] | |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation | [3][5] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following procedures are based on information from Safety Data Sheets (SDS).[5][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should always be conducted to determine the appropriate level of PPE.[7][8]

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield meeting ANSI Z.87.1 or EN 166 standards. | Protects against splashes and dust particles that can cause serious eye irritation.[6][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique. | Prevents skin contact which can cause irritation.[6][9] |

| Body Protection | Laboratory coat. A flame-retardant coat (e.g., Nomex®) should be considered when working with flammable materials. | Protects skin from splashes and spills.[7] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or EN 149 approved respirator may be required if dust or aerosols are generated and engineering controls are insufficient. | Prevents inhalation, which may cause respiratory irritation.[5][10] |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust or vapors.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spills and Disposal

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[6]

-

Prevent the chemical from entering drains or waterways.[11]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not dispose of it into the environment.[10]

-

Contaminated packaging should be disposed of as unused product.[6]

Experimental Protocols

This compound is a key starting material in various organic syntheses.[1] Below are detailed protocols for some common reactions.

Synthesis of this compound Oxime

This protocol describes the conversion of this compound to its corresponding oxime, a common derivative used in further synthetic steps.[12][13][14]

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium carbonate or pyridine)

-

Solvent (e.g., ethanol or methanol)

-

Mortar and pestle (for grinding method) or round-bottom flask with reflux condenser

-

Water

-

Ethyl acetate (for extraction if needed)

-

Anhydrous calcium chloride or sodium sulfate (for drying)

Procedure (Grinding Method): [12]

-

In a mortar, combine this compound (1 equivalent), hydroxylamine hydrochloride (1 to 1.5 equivalents), and anhydrous sodium carbonate (1.5 to 2 equivalents).

-

Grind the mixture thoroughly at room temperature for the time specified in the research literature (typically a few minutes to an hour), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the mortar to dissolve the inorganic salts.

-

Collect the solid product by vacuum filtration and wash with water.

-

If the product is soluble in the aqueous layer, extract the mixture with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound oxime.

Procedure (Reflux Method): [13]

-

To a round-bottom flask, add this compound (1 equivalent), hydroxylamine hydrochloride (1 to 1.5 equivalents), and a suitable solvent like ethanol.

-

Add a base such as pyridine to the mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (to remove pyridine), then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude oxime by recrystallization.

Synthesis of Benzo-fused Indolizidine Alkaloid Mimics

This compound can serve as a precursor in multi-step syntheses. One such application is in the creation of benzo-fused indolizidine alkaloid mimics, which are of interest in medicinal chemistry.[15][16][17] A key step in such a synthesis often involves an intramolecular Heck cyclization.

Materials:

-

A suitable N-acyldihydropyridone precursor (synthesized from a derivative of this compound)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Formic acid (HCO₂H)

-

Triethylamine (Et₃N)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Standard glassware for inert atmosphere reactions

Procedure (Intramolecular Heck Cyclization): [16]

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyldihydropyridone precursor (1 equivalent) in DMF.

-

Add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂).

-

Add formic acid (2 equivalents) and triethylamine (4 equivalents) to the reaction mixture.

-

Heat the mixture to the temperature specified in the relevant literature (e.g., 80 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the benzo-fused indolizidine derivative.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of indanone derivatives has shown significant biological activity, including anticancer and anti-inflammatory effects.[18][19][20][21] The following diagrams illustrate potential signaling pathways that may be influenced by indanone-based compounds.

Inhibition of Tubulin Polymerization

Several indanone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism of action for some anticancer drugs.[22][23][24][25][26] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[23][24]

Modulation of NF-κB and Nrf2 Signaling Pathways

Indanone derivatives have also been investigated for their anti-inflammatory properties.[27][28] One potential mechanism is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[27][28][29][30][31][32] NF-κB is a key regulator of pro-inflammatory gene expression, while Nrf2 is a master regulator of the antioxidant response.

Disclaimer: The signaling pathway diagrams illustrate potential mechanisms of action for the broader class of indanone derivatives. Further research is required to specifically elucidate the pathways modulated by this compound.

References

- 1. This compound 99 13336-31-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 13336-31-7 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]